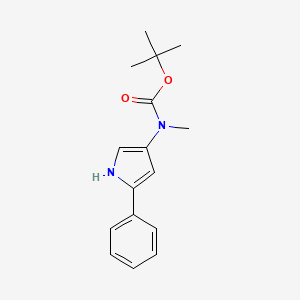
3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one: is an organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a chlorophenyl group, and a phenyl group attached to the azetidinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with chloroacetyl chloride in the presence of a base such as triethylamine to yield the desired azetidinone compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones with various functional groups.
科学研究应用
Chemistry: In chemistry, 3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine: In medicine, the compound is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of 3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme catalysis, disruption of protein-protein interactions, and modulation of signal transduction pathways.
相似化合物的比较
- 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one
- 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril
- 3-Amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone
Comparison: Compared to these similar compounds, 3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one is unique due to its azetidinone ring structure. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C15H13ClN2O |
|---|---|
分子量 |
272.73 g/mol |
IUPAC 名称 |
3-amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C15H13ClN2O/c16-12-9-5-4-8-11(12)14-13(17)15(19)18(14)10-6-2-1-3-7-10/h1-9,13-14H,17H2 |
InChI 键 |
GXHDDJJKOLFCJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


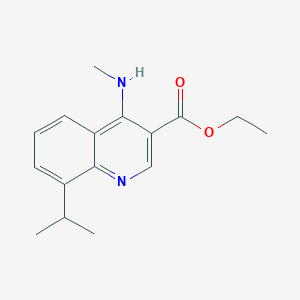
![tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11846915.png)

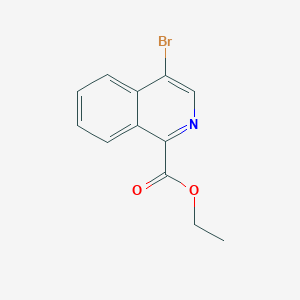

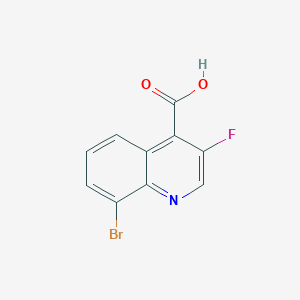

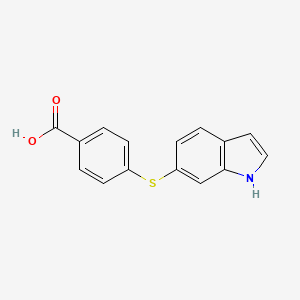

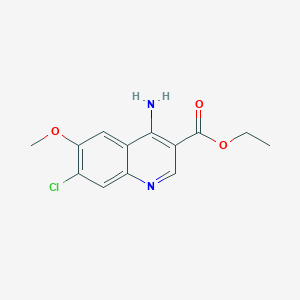

![2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol](/img/structure/B11846970.png)
